5-Fluoro-1-(2-methylphenyl)-1H-pyrazole
Overview
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
Achieving selective fluorination is still a huge challenge under mild conditions . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Physical and Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications
Medicinal Chemistry Applications
Synthesis and Molecular Corroboration : Pyrazoles, including compounds related to 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, have been synthesized and studied for their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities. These studies include molecular docking to examine interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are linked to inflammation and breast cancer, respectively. The aim is to identify effective COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Fluorination Effects on Biological Activity : Studies on pyrazoles that bear fluorine atoms at different positions have shown that fluorine groups enhance the biological activity of these compounds. This includes investigations into their inhibitory potency on enzyme activities, demonstrating the potential pharmaceutical applications of fluorinated pyrazoles (Nieto et al., 2015).
Material Science and Photophysical Applications
- Blue Phosphorescence : Heteroleptic cyclometalated iridium(III) complexes with pyrazole ligands, including fluorinated derivatives, have been synthesized to achieve efficient, room-temperature blue phosphorescence. These complexes are explored for their potential in light-emitting diode (LED) technologies and other electronic applications (Yang et al., 2005).
Biological Research Applications
Antimicrobial Activity : Pyrazole derivatives, including those with fluorine substituents, have been evaluated for their antimicrobial activity. This includes studies on their effects against various bacterial strains, indicating their potential as antimicrobial agents (Rai et al., 2009).
Inhibitors of Cholesterol Biosynthesis : The role of pyrazole derivatives in inhibiting the enzyme HMG-CoA reductase has been explored, suggesting their potential application in cholesterol management (Sliskovic et al., 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-fluoro-1-(2-methylphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWJJFZVNGNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.